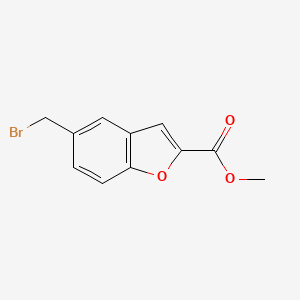

Methyl 5-(bromomethyl)-1-benzofuran-2-carboxylate

CAS No.: 82788-35-0

Cat. No.: VC8473646

Molecular Formula: C11H9BrO3

Molecular Weight: 269.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82788-35-0 |

|---|---|

| Molecular Formula | C11H9BrO3 |

| Molecular Weight | 269.09 g/mol |

| IUPAC Name | methyl 5-(bromomethyl)-1-benzofuran-2-carboxylate |

| Standard InChI | InChI=1S/C11H9BrO3/c1-14-11(13)10-5-8-4-7(6-12)2-3-9(8)15-10/h2-5H,6H2,1H3 |

| Standard InChI Key | AWCPGVQAHZGMBK-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC2=C(O1)C=CC(=C2)CBr |

| Canonical SMILES | COC(=O)C1=CC2=C(O1)C=CC(=C2)CBr |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 5-(bromomethyl)-1-benzofuran-2-carboxylate (C₁₁H₉BrO₃) has a molecular weight of 269.09 g/mol . The benzofuran scaffold consists of a fused benzene and furan ring, with a bromomethyl (-CH₂Br) group at position 5 and a methoxycarbonyl (-COOCH₃) group at position 2 (Fig. 1). The bromomethyl moiety enhances electrophilic reactivity, facilitating further functionalization via nucleophilic substitution or cross-coupling reactions .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₉BrO₃ | |

| Molecular Weight | 269.09 g/mol | |

| CAS Number | 82788-35-0 | |

| Boiling Point | Not reported | - |

| Melting Point | Not reported | - |

| Density | Not reported | - |

The absence of reported melting/boiling points suggests limited thermal stability studies, common for specialized intermediates .

Synthetic Pathways

Halogenation of Benzofuran Precursors

The compound is synthesized via bromination of methyl 5-methyl-1-benzofuran-2-carboxylate derivatives. In a representative procedure :

-

Methylation: 5-Hydroxy-2-methyl-1-benzofuran-3-carboxylic acid is methylated using dimethyl sulfate (Me₂SO₄) in acetone with K₂CO₃ as a base, yielding methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate.

-

Bromination: N-Bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) selectively substitutes the methyl group at position 5 with bromine, forming the bromomethyl derivative.

Reaction conditions (e.g., solvent, catalyst, temperature) critically influence regioselectivity. For instance, using excess Br₂ may lead to dihalogenation at positions 4 and 6 of the benzofuran ring .

Table 2: Representative Bromination Conditions

| Starting Material | Reagent | Solvent | Product Yield | Reference |

|---|---|---|---|---|

| Methyl 5-methyl-1-benzofuran-2-carboxylate | NBS | CCl₄ | 30–40% |

Structural Characterization

Spectroscopic Analysis

1H-NMR data for related brominated benzofurans reveal distinct signals:

-

Bromomethyl group: A singlet at δ 4.3–4.5 ppm (2H, CH₂Br).

-

Aromatic protons: Resonances at δ 7.2–7.6 ppm (1H, Ar-H).

-

Methoxy groups: Singlets at δ 3.8–3.9 ppm (3H, OCH₃) and δ 3.9–4.0 ppm (3H, COOCH₃).

X-ray crystallography of analogous compounds (e.g., methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate) confirms planar benzofuran cores and orthogonal ester groups, stabilizing the structure via intramolecular hydrogen bonds .

Applications in Organic Synthesis

Intermediate for Biologically Active Compounds

The bromomethyl group serves as a versatile handle for introducing amines, thiols, or aryl groups. For example:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume